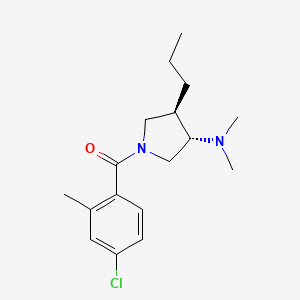

![molecular formula C19H20FN3O2 B5539099 N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, involves reactions between isocyanates and amines. For instance, 2-fluorophenyl isocyanate has reacted with adamantan-1(2)-amines to produce N,N'-disubstituted ureas with significant yields, demonstrating the typical approach for synthesizing such compounds (Burmistrov & Butov, 2018).

Applications De Recherche Scientifique

Fluorescent Dyes and Molecular Imaging A study by Frath et al. (2012) explored the chemistry on Boranils, leading to the synthesis of amide, imine, urea, and thiourea derivatives that serve as fluorescent dyes. The research demonstrated the potential of these compounds in labeling experiments with Bovine Serum Albumin (BSA), showcasing strong luminescence properties suitable for biological imaging applications (Frath, S. Azizi, G. Ulrich, & R. Ziessel, 2012).

Antibacterial and Antifungal Agents N-alkyl substituted urea derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Zheng et al. (2010) found that compounds bearing a fluoro substituent exhibited potent antimicrobial activities, indicating the utility of these derivatives in developing new therapeutic agents (Qing-Zhong Zheng et al., 2010).

PET Biomarkers for Angiogenesis Ilovich et al. (2008) synthesized highly potent VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers for angiogenic processes. This research involved the successful labeling of a representative inhibitor with fluorine-18, highlighting the importance of urea-containing pharmacophores in the development of molecular imaging agents (O. Ilovich et al., 2008).

Synthesis of 4-[18F]fluorophenyl Ureas Olma et al. (2006) described the synthesis of 4-[18F]fluorophenylurea derivatives, which are relevant in the development of radiopharmaceuticals. The study presented a methodology that yields high radiochemical purity and is indicative of the potential applications of these compounds in PET imaging (S. Olma, J. Ermert, & H. Coenen, 2006).

Central Nervous System Agents Research on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas has identified compounds with anxiolytic and muscle-relaxant properties, demonstrating the potential of urea derivatives in CNS drug development (C. Rasmussen et al., 1978).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-15-6-10-17(11-7-15)22-19(25)21-16-8-4-14(5-9-16)18(24)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLLAZUXWKQINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)